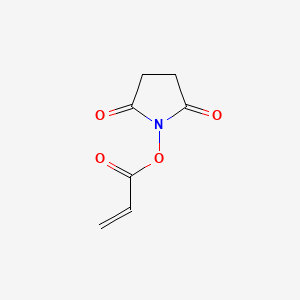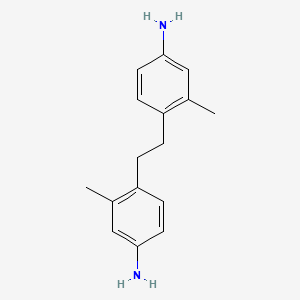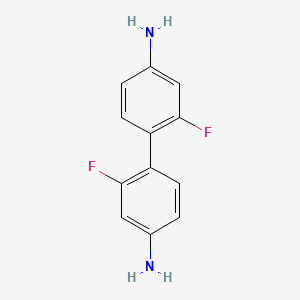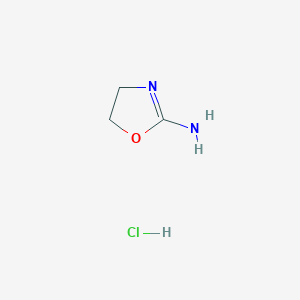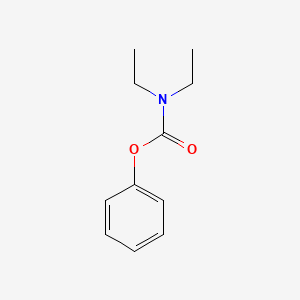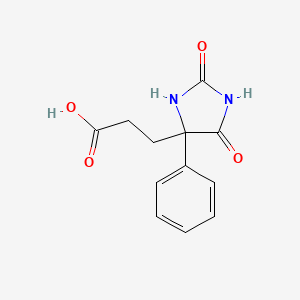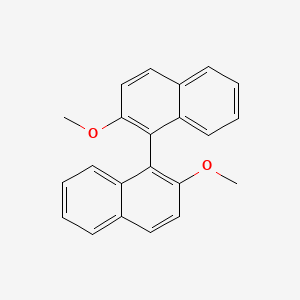
Dopastin
Übersicht
Beschreibung
Dopastin is a bacterial metabolite that has been found in Pseudomonas . It is an inhibitor of dopamine β-hydroxylase . In vivo, dopastin (20 mg/kg) reduces mean systolic blood pressure in spontaneously hypertensive rats .
Molecular Structure Analysis
The molecular formula of Dopastin is C9H17N3O3 . The formal name is (2E)-N-[(2S)-2-(hydroxynitrosoamino)-3-methylbutyl]-2-butenamide . The SMILES notation is O=C(NCC@@HO)C©C)/C=C/C .
Physical And Chemical Properties Analysis
Dopastin has a molecular weight of 215.3 . The density is 1.2±0.1 g/cm³ . The molar refractivity is 56.1±0.5 cm³ . The polar surface area is 82 Ų . The molar volume is 187.0±7.0 cm³ .
Wissenschaftliche Forschungsanwendungen
Neuroendocrine Tumor Treatment
Dopastin, a chimeric compound combining somatostatin and dopamine agonist features, shows promise in treating neuroendocrine tumors. It exerts its therapeutic effects through binding to somatostatin and dopamine receptors. Research suggests that dopastin could enhance symptom control by targeting multiple receptors (somatostatin and dopamine receptors). This dual-action approach could lead to improved efficacy in controlling symptoms and tumor proliferation in neuroendocrine tumors (Toumpanakis & Caplin, 2013).
Antiproliferative and Cytotoxic Effects in Pituitary Tumors
Dopastin has shown effectiveness in inhibiting cell proliferation and inducing apoptosis in pituitary tumors. Studies reveal that it can inhibit growth and induce cell death in non-functioning pituitary tumor cells. This effect is mediated by the activation of specific signaling pathways, such as ERK1/2 and p38, which play a role in cell growth and death. This finding suggests the potential of dopastin in the treatment of pituitary tumors by curbing cell proliferation and promoting apoptosis (Peverelli et al., 2010).
Suppression of Growth Hormone Secretion
In cases of acromegaly, where there is excessive secretion of growth hormone, dopastin demonstrates efficacy in suppressing this secretion. This effect is beneficial in managing symptoms associated with acromegaly, a condition often resulting from GH-secreting pituitary adenomas. The unique mechanism of dopastin, involving the simultaneous targeting of somatostatin and dopamine receptors, makes it a promising candidate for treating this condition (Cuny et al., 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
(Z)-[(2S)-1-[[(E)-but-2-enoyl]amino]-3-methylbutan-2-yl]-hydroxyimino-oxidoazanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O3/c1-4-5-9(13)10-6-8(7(2)3)12(15)11-14/h4-5,7-8,14H,6H2,1-3H3,(H,10,13)/b5-4+,12-11-/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPRFBUTGLVJQS-AJUNOXAASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)NCC(C(C)C)[N+](=NO)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)NC[C@H](C(C)C)/[N+](=N/O)/[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 135441077 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




